molecular formula C19H20BClO3 B7957081 2-{4-[(3-Chlorophenyl)carbonyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-{4-[(3-Chlorophenyl)carbonyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B7957081
M. Wt: 342.6 g/mol
InChI Key: SCANFKNSIFZIQC-UHFFFAOYSA-N
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Description

2-{4-[(3-Chlorophenyl)carbonyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis. It is known for its stability and reactivity, making it a valuable reagent in various chemical reactions, particularly in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(3-Chlorophenyl)carbonyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane with 4-[(3-chlorophenyl)carbonyl]phenylboronic acid under specific conditions. The reaction is often catalyzed by palladium complexes and requires a base such as potassium carbonate in a solvent like toluene or ethanol .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques like chromatography can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{4-[(3-Chlorophenyl)carbonyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Palladium complexes are frequently used as catalysts in reactions involving this compound.

    Bases: Bases such as potassium carbonate or sodium hydroxide are often employed to facilitate the reactions.

    Solvents: Common solvents include toluene, ethanol, and dimethylformamide (DMF).

Major Products

The major products formed from reactions involving this compound are typically boron-containing organic compounds, which can be further utilized in various synthetic applications.

Scientific Research Applications

2-{4-[(3-Chlorophenyl)carbonyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{4-[(3-Chlorophenyl)carbonyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to form stable boron-carbon bonds. This reactivity is primarily due to the presence of the boron atom, which can interact with various nucleophiles and electrophiles. The compound’s molecular targets and pathways are often related to its role as a reagent in catalytic cycles, particularly in palladium-catalyzed cross-coupling reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{4-[(3-Chlorophenyl)carbonyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its specific structure, which combines a boron-containing moiety with a chlorophenyl group. This combination enhances its reactivity and stability, making it a versatile reagent in various synthetic applications.

Properties

IUPAC Name

(3-chlorophenyl)-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20BClO3/c1-18(2)19(3,4)24-20(23-18)15-10-8-13(9-11-15)17(22)14-6-5-7-16(21)12-14/h5-12H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCANFKNSIFZIQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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